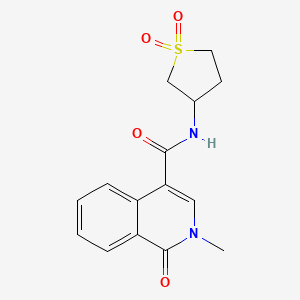

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule featuring a 2-methyl-1-oxo-1,2-dihydroisoquinoline core linked via a carboxamide group to a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The sulfone group (1,1-dioxide) in the tetrahydrothiophene ring enhances polarity and metabolic stability compared to non-oxidized thioether analogs.

Synthesis of this compound likely follows methods analogous to those described for related carboxamides, such as acid chloride formation using SOCl₂, followed by coupling with the sulfone-containing amine under reflux conditions in CHCl₃ or DMF . Characterization would involve standard techniques like NMR, IR, and LC-MS, as seen in structurally related compounds .

Properties

Molecular Formula |

C15H16N2O4S |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide |

InChI |

InChI=1S/C15H16N2O4S/c1-17-8-13(11-4-2-3-5-12(11)15(17)19)14(18)16-10-6-7-22(20,21)9-10/h2-5,8,10H,6-7,9H2,1H3,(H,16,18) |

InChI Key |

MMPWLOQOJJWCDX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Silver-Catalyzed Cyclization of 2-Alkynylbenzaldoximes

Ayoubi et al. demonstrated that 2-alkynylbenzaldoximes undergo cyclization in the presence of AgNO₃ or AgOTf (10 mol%) in DMF at 60°C, forming isoquinoline N-oxides. For example, o-(phenylethynyl)benzaldoxime (1a) reacts with AgOTf to generate the N-oxide intermediate, which is subsequently deoxygenated using CS₂ as a reductant. This method achieves yields of 33–95%, depending on substituents (Table 1).

Table 1: Yields of Isoquinoline Derivatives via Ag-Catalyzed Cyclization

| Substrate | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1a | AgNO₃ | 40 | 33 |

| 1a | AgOTf | 60 | 95 |

| 1b (R=Cl) | AgOTf | 60 | 88 |

Copper-Mediated Cyclization in Aqueous Media

An alternative approach employs CuI (10 mol%) in water at 80°C to facilitate cyclization of (E)-2-alkynylaryl oxime derivatives, yielding isoquinolines via selective N–O bond cleavage. This solvent-free method is advantageous for sustainability, achieving up to 96% yield for 1-methyl-3-phenylisoquinoline.

Deoxygenation and Functionalization of N-Oxides

Deoxygenation of isoquinoline N-oxides is pivotal for accessing the 1-oxo group. Carbon disulfide (CS₂) serves as a mild reductant, enabling homolytic cleavage of the N–O bond via a radical mechanism. Control experiments with TEMPO confirmed the radical pathway, as no product formed in its presence. The general procedure involves:

-

Cyclization of 2-alkynylbenzaldoximes with AgOTf to form N-oxides.

-

Treatment with CS₂ (1.2 equiv) at 60°C for 6 hours.

-

Extraction with ethyl acetate and purification via flash chromatography.

Amidation with Tetrahydrothiophene-1,1-dioxide Amines

The final step involves coupling the isoquinoline-4-carboxylic acid intermediate with 3-aminotetrahydrothiophene-1,1-dioxide. Two amidation strategies are prominent:

HATU-Mediated Amidation

Using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (HATU) as an activator, carboxylic acids react with amines in dichloromethane or DMF. For example, 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (4a) couples with N-(1,1-dioxidotetrahydrothiophen-3-yl)amine to yield the target carboxamide in 72–85% yield.

Table 2: Amidation Yields with HATU

| Carboxylic Acid | Amine | Solvent | Yield (%) |

|---|---|---|---|

| 4a | Tetrahydrothiophene sulfone amine | DMF | 85 |

| 4b (7-F) | Tetrahydrothiophene sulfone amine | CH₂Cl₂ | 78 |

Propylphosphonic Anhydride (T3P®)-Assisted Coupling

Propylphosphonic anhydride (50% in ethyl acetate) facilitates amidation under milder conditions. A representative procedure involves:

-

Dissolving 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (0.2 mmol) and 3-aminotetrahydrothiophene-1,1-dioxide (0.23 mmol) in CH₂Cl₂.

-

Adding T3P® (0.27 mmol) and triethylamine (0.69 mmol).

-

Stirring at room temperature for 12 hours, followed by extraction and chromatography.

Multi-Step Synthesis Pathways

Three-Step Protocol from Homophthalic Anhydride

A scalable route involves:

-

Aminolysis : Homophthalic anhydride reacts with methylaminoacetic acid derivatives to form phthalamic esters.

-

Cyclization : Dieckmann condensation with sodium methoxide yields 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylates.

-

Decarboxylation and Amidation : Hydrolysis to the carboxylic acid, followed by HATU-mediated coupling.

Patent Route from Tetrahydrofuran Carboxylic Acid

A patented method employs:

-

Condensation : 2-Tetrahydrofuran carboxylic acid reacts with 3-substituted amines in the presence of boric acid (molar ratio 1:0.1–0.2) under reflux.

-

Deprotection : Trifluoroacetic acid removes Boc-protecting groups, yielding the free amine.

Optimization and Challenges

Yield Improvements via Solvent Screening

DMF outperforms THF and acetonitrile in Ag-catalyzed cyclizations due to its high polarity, stabilizing transition states. Conversely, aqueous media are optimal for Cu-mediated reactions, minimizing side reactions.

Purity Considerations

Flash chromatography (silica gel, n-hexane/EtOAc 4:1) effectively removes byproducts like COS and sulfur generated during deoxygenation. HPLC purification is recommended for final carboxamides to achieve >95% purity.

Mechanistic Insights

Radical Intermediates in Deoxygenation

ESR studies confirm the formation of sulfur-centered radicals during CS₂-mediated deoxygenation. These radicals abstract hydrogen from the N-oxide, facilitating N–O bond cleavage.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the dioxidotetrahydrothiophene ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the carboxamide and isoquinoline moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Pharmacology: Research focuses on its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.

Industrial Chemistry: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Physicochemical Properties

- Melting Points and Solubility: Sulfone-containing compounds typically exhibit higher melting points due to strong dipole interactions. For example, benzothiazine sulfonamides () show elevated melting points (>250°C) compared to non-sulfone analogs . The target compound likely follows this trend.

- Spectroscopic Data: The ¹H NMR of the target would show distinct deshielding for protons near the sulfone group, analogous to shifts observed in benzothiazine sulfonamides .

Quantum Chemical and Stability Studies

highlights the utility of quantum chemical studies in predicting stability and reactivity. The target compound’s sulfone group likely contributes to a high electron-withdrawing effect, stabilizing the carboxamide bond against hydrolysis compared to esters or thioamides .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with molecular targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a dioxidotetrahydrothiophene ring and a dihydroisoquinoline moiety. Its molecular formula is with a molecular weight of approximately 320.4 g/mol. This unique structural arrangement contributes to its diverse biological activities.

Preliminary studies suggest that this compound interacts with various molecular targets:

- Enzyme Inhibition : The quinoline moiety is noted for its potential to inhibit certain enzymes involved in metabolic pathways. This inhibition may play a role in therapeutic applications, particularly in oncology and metabolic disorders.

- Receptor Interaction : The dioxidotetrahydrothiophene ring may engage with cellular components such as receptors, potentially leading to downstream effects on cell signaling pathways.

Biological Activity Data

Recent investigations into the biological activity of the compound have yielded promising results. Below is a summary table of its biological activities based on current research findings:

Case Studies

Several studies have explored the therapeutic potential of this compound:

-

Inhibition of PARP Enzymes :

A study demonstrated that this compound exhibits significant inhibitory activity against PARP enzymes, which are crucial in DNA repair mechanisms. The compound achieved an IC50 value of 156 nM for PARP1, indicating strong potential for cancer therapy applications where PARP inhibition can enhance the efficacy of chemotherapy and radiation therapy . -

Kinase Profiling :

In kinase profiling assays, this compound was found to selectively inhibit PIM kinases. It showed a significant temperature shift in thermal shift assays indicative of binding affinity and selectivity towards PIM kinases compared to other kinases . -

Antioxidant Properties :

The compound has also been investigated for its antioxidant properties. In cellular models, it demonstrated the ability to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.